

Solubility Profile of 6-Amino-4-methylNicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-4-methylNicotinic acid

Cat. No.: B1277960

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-methylNicotinic acid is a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its solubility in various solvents is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides an in-depth overview of the available solubility data for **6-Amino-4-methylNicotinic acid** and related compounds, details experimental protocols for solubility determination, and presents a generalized workflow for these procedures.

It is critical to note that specific quantitative solubility data for **6-Amino-4-methylNicotinic acid** in dimethyl sulfoxide (DMSO) and other common organic solvents is not readily available in the public domain. The data presented herein is compiled from supplier information and data available for structurally similar compounds, primarily 6-MethylNicotinic acid. Researchers are strongly advised to determine the solubility of **6-Amino-4-methylNicotinic acid** experimentally for their specific applications.

Data Presentation: Solubility of 6-Amino-4-methylNicotinic Acid and Related Compounds

The following tables summarize the available qualitative and quantitative solubility data.

Table 1: Qualitative Solubility of **6-Amino-4-methylNicotinic Acid**

Solvent	Solubility	Source
<p>Disclaimer: Specific quantitative data for 6-Amino-4-methylnicotinic acid is not publicly available. The information below is based on general characteristics of similar molecules and should be confirmed experimentally.</p>		
Dimethyl Sulfoxide (DMSO)	Likely Soluble	Inferred from related compounds
Water	Likely Sparingly Soluble	Inferred from related compounds
Methanol	Likely Slightly Soluble	Inferred from related compounds
Ethanol	Likely Slightly Soluble	Inferred from related compounds

Table 2: Solubility of 6-Methylnicotinic Acid (CAS: 3222-47-7)

Solvent	Concentration	Method	Temperature (°C)	Source
Dimethyl Sulfoxide (DMSO)	100 mg/mL	Requires sonication	Not Specified	[1]
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	Not Specified	Room Temperature	[2]
Water	Sparingly Soluble	Not Specified	Not Specified	[2]
Methanol	Slightly Soluble	Not Specified	Room Temperature	[2]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its physicochemical characterization. The following are standard experimental protocols used in the pharmaceutical industry.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.

Methodology:

- Preparation: Add an excess amount of **6-Amino-4-methylnicotinic acid** to a known volume of the selected solvent (e.g., DMSO, water, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.

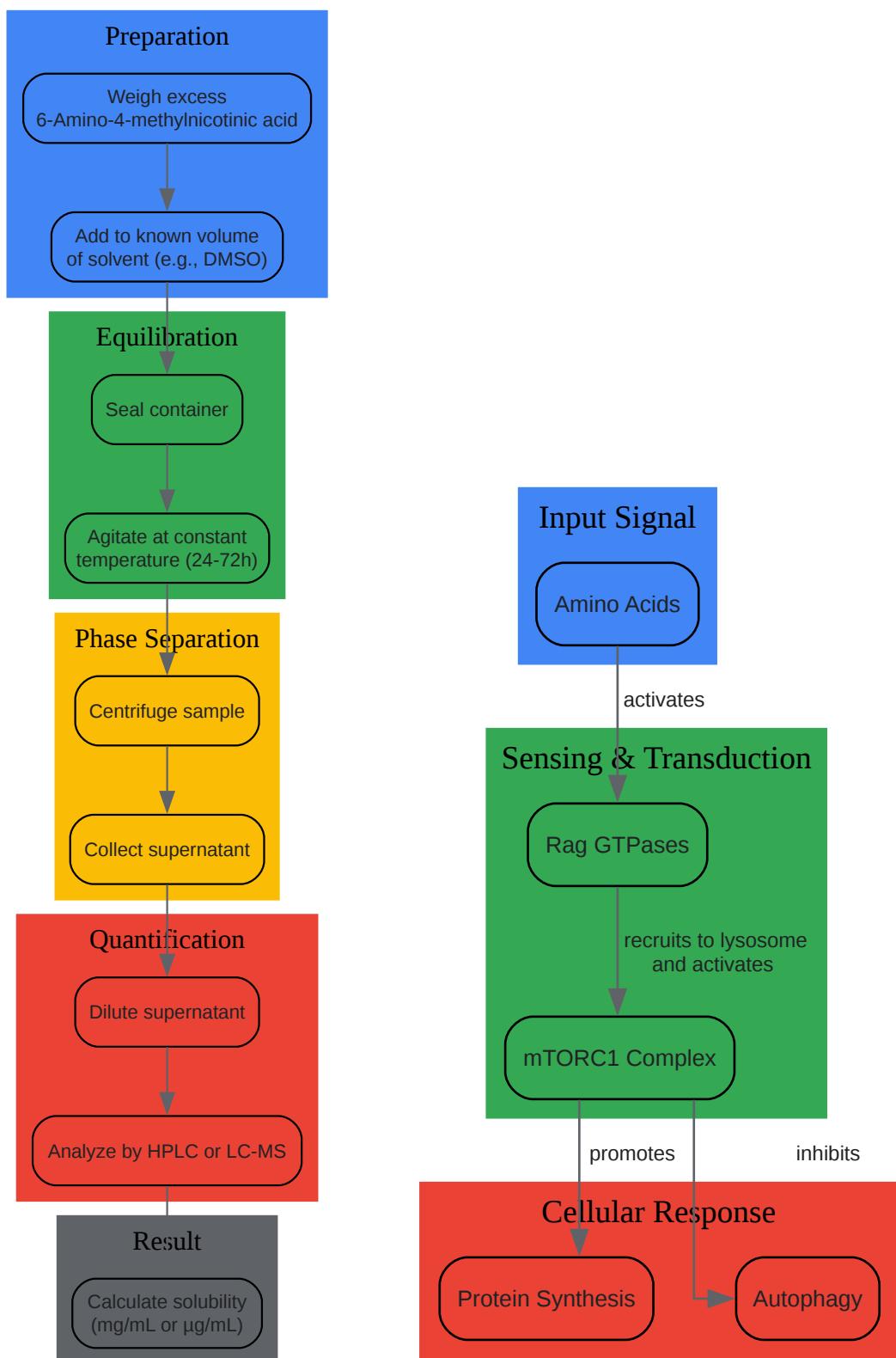
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- **Quantification:** Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Quantify the concentration of **6-Amino-4-methylNicotinic acid** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Calculation:** Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL, by back-calculating from the concentration of the diluted sample.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO.

Principle: A concentrated stock solution of the compound in an organic solvent (usually DMSO) is diluted into an aqueous buffer. The concentration at which the compound precipitates is determined.

Methodology (Nephelometry):


- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **6-Amino-4-methylNicotinic acid** in 100% DMSO (e.g., 10 mM).
- **Serial Dilution:** In a microtiter plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
- **Precipitation and Detection:** Allow the solutions to equilibrate for a set period (e.g., 1-2 hours). Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated particles.

- Data Analysis: The kinetic solubility is typically defined as the concentration at which the turbidity signal significantly increases above the background.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Signal integration by mTORC1 coordinates nutrient input with biosynthetic output - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dawn of the age of amino acid sensors for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility Profile of 6-Amino-4-methylnicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1277960#6-amino-4-methylnicotinic-acid-solubility-in-dmso-and-other-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com